

An In-depth Technical Guide to the Physicochemical Properties of Lauryl Laurate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lauryl Laurate

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This technical guide provides a comprehensive overview of the melting and boiling points of **Lauryl Laurate** (Dodecyl dodecanoate), a widely used ester in the pharmaceutical, cosmetic, and chemical industries. This document outlines the key physical constants, details the methodologies for their determination, and presents a logical workflow for property verification.

Introduction to Lauryl Laurate

Lauryl laurate, with the chemical formula $C_{24}H_{48}O_2$, is the ester formed from the reaction of lauryl alcohol and lauric acid.[1] In its raw form, it appears as a white to yellowish waxy solid or semi-solid.[1] It is a low-molecular-weight, plant-based emollient and is valued for its texture-enhancing and skin-conditioning properties in various formulations.[2][3][4] Understanding its melting and boiling points is critical for formulation development, stability testing, and manufacturing processes.

Physicochemical Data: Melting and Boiling Points

The melting and boiling points of **lauryl laurate** have been reported across various sources. A summary of these values is presented below to provide a clear and comparative overview. The variation in melting point is often cited as a range, reflecting its nature as a waxy solid which may soften before becoming fully liquid.[2][3][4]

Physical Property	Reported Value(s)
Melting Point	23-30°C[1][2][3][4]
	27°C[5][6][7][8][9]
Boiling Point	226°C[1][5][6][8][9]
	414.00 to 415.00 °C (estimated at 760 mm Hg) [7][10]

Note: The higher boiling point value is likely an estimation at standard atmospheric pressure, while the lower value may be from distillation under reduced pressure.

Experimental Protocols for Determination

While specific experimental reports for **lauryl laurate** are not detailed in the provided literature, standard methodologies for determining the melting and boiling points of organic solids and esters can be applied.

3.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[11] A sharp melting range typically signifies a pure compound, whereas impurities can lead to a depressed and broader melting range.[11]

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **lauryl laurate** is packed into a capillary tube to a height of a few millimeters.[12] The tube is then tapped to ensure the sample is compact at the bottom.[12]
- **Apparatus:** A calibrated digital melting point apparatus (such as a DigiMelt or Mel-Temp) or a Thiele tube with a high-boiling point oil can be used.[11][12] The capillary tube is placed in the apparatus alongside a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically around 1-2°C per minute, especially when approaching the expected melting point.[11] A preliminary, faster heating run

can be conducted to determine an approximate range.[\[12\]](#)

- Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[\[11\]](#) For a pure compound like **lauryl laurate**, this range is expected to be narrow.

3.2. Boiling Point Determination

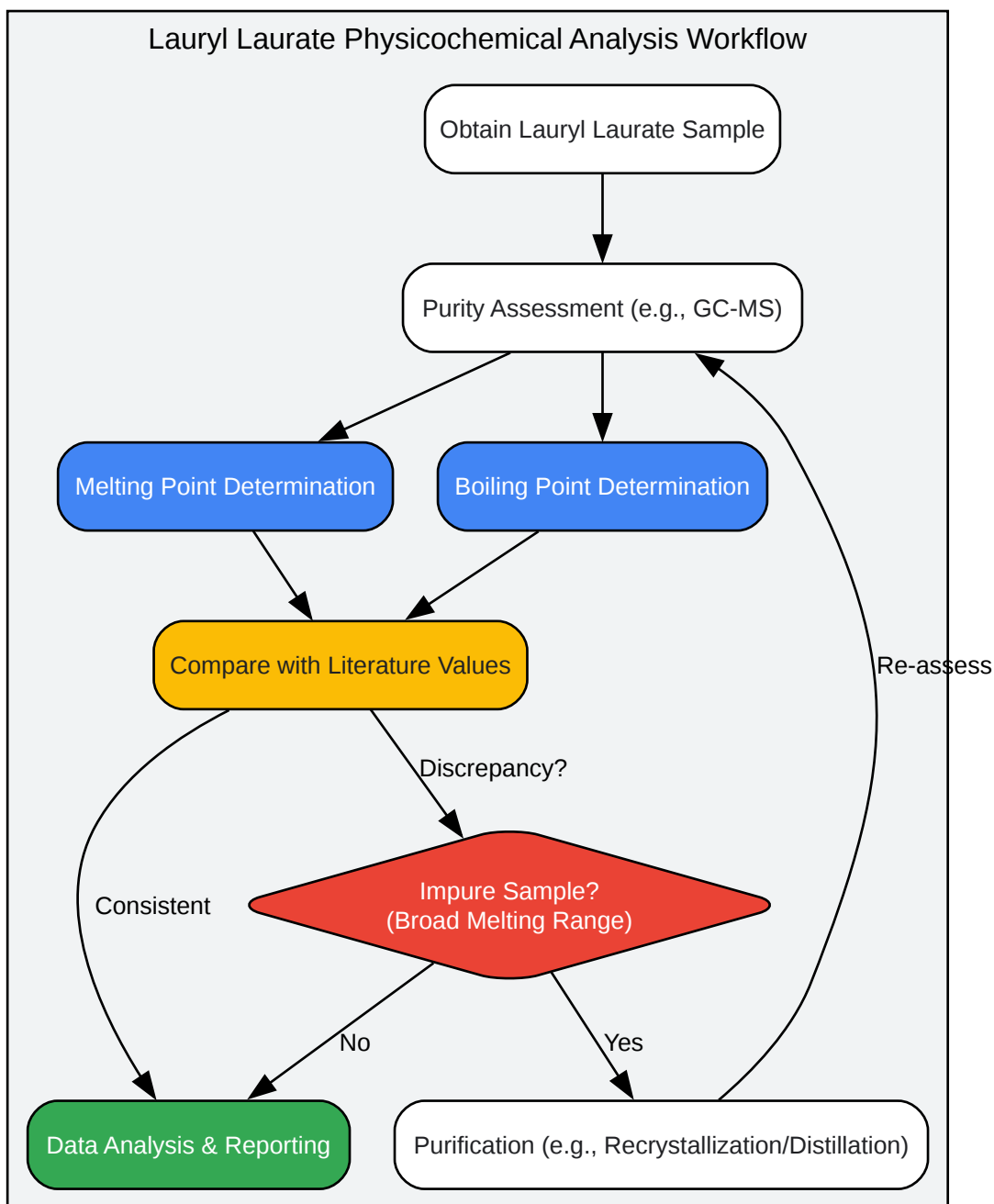
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For esters, this property is dependent on intermolecular forces such as dipole-dipole interactions and van der Waals forces.[\[13\]](#)[\[14\]](#)

Methodology: Distillation Method

- Apparatus Setup: A standard distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection vessel. All glassware must be dry.[\[15\]](#)
- Sample and Boiling Chips: The **lauryl laurate** sample is placed in the round-bottom flask. Since its melting point is near room temperature, it may need to be gently warmed to a liquid state. Boiling chips are added to ensure smooth boiling and prevent bumping.[\[12\]](#)
- Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it passes into the condenser.[\[15\]](#)
- Heating and Distillation: The flask is heated gently. As the liquid boils, the vapor travels up into the condenser. The temperature is recorded when it stabilizes, indicating that the vapor of the pure substance is reaching the thermometer. This stable temperature is the boiling point.[\[15\]](#)
- Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent. If the distillation is performed under vacuum (reduced pressure), the observed boiling point will be lower than the boiling point at standard atmospheric pressure.

Logical Workflow for Property Verification

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of **lauryl laurate**.



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Caption: Workflow for determining and verifying the physical properties of **lauryl laurate**.

This guide provides the essential data and methodologies for professionals working with **lauryl laurate**. Accurate determination of its melting and boiling points is fundamental for ensuring product quality, stability, and performance in its various applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Lauryl Laurate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087604#lauryl-laurate-melting-point-and-boiling-point-data]

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